molecular formula C10H12N2O4S B241350 N-allyl-N-methyl-4-nitrobenzenesulfonamide

N-allyl-N-methyl-4-nitrobenzenesulfonamide

Cat. No. B241350
M. Wt: 256.28 g/mol
InChI Key: UVUAMJJPISBYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-methyl-4-nitrobenzenesulfonamide (ANBS) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative that contains a nitro group and an allyl group. ANBS has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N-allyl-N-methyl-4-nitrobenzenesulfonamide is not fully understood. However, it is known that N-allyl-N-methyl-4-nitrobenzenesulfonamide reacts with primary amines through a nucleophilic substitution reaction. The reaction between N-allyl-N-methyl-4-nitrobenzenesulfonamide and primary amines results in the formation of a yellow-colored product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
N-allyl-N-methyl-4-nitrobenzenesulfonamide has no known biochemical or physiological effects. It is a relatively inert compound that is used as a reagent for the determination of primary amines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N-methyl-4-nitrobenzenesulfonamide is its simplicity of synthesis. N-allyl-N-methyl-4-nitrobenzenesulfonamide can be synthesized using simple reagents and conditions. Another advantage of N-allyl-N-methyl-4-nitrobenzenesulfonamide is its stability. N-allyl-N-methyl-4-nitrobenzenesulfonamide is a relatively stable compound that can be stored for long periods of time without degradation.
One of the limitations of N-allyl-N-methyl-4-nitrobenzenesulfonamide is its specificity. N-allyl-N-methyl-4-nitrobenzenesulfonamide reacts only with primary amines and does not react with secondary or tertiary amines. Another limitation of N-allyl-N-methyl-4-nitrobenzenesulfonamide is its sensitivity. N-allyl-N-methyl-4-nitrobenzenesulfonamide reacts with primary amines in a stoichiometric manner, which means that a large excess of N-allyl-N-methyl-4-nitrobenzenesulfonamide is required for the determination of primary amines.

Future Directions

There are several future directions for the use of N-allyl-N-methyl-4-nitrobenzenesulfonamide in scientific research. One direction is the development of new methods for the determination of primary amines using N-allyl-N-methyl-4-nitrobenzenesulfonamide. Another direction is the use of N-allyl-N-methyl-4-nitrobenzenesulfonamide as a probe for the study of enzyme activity in vivo. N-allyl-N-methyl-4-nitrobenzenesulfonamide can be modified to contain a fluorescent or bioluminescent tag, which would allow for the visualization of enzyme activity in living cells and tissues. Another direction is the use of N-allyl-N-methyl-4-nitrobenzenesulfonamide as a scaffold for the development of new drugs. N-allyl-N-methyl-4-nitrobenzenesulfonamide can be modified to contain pharmacophores that target specific enzymes or receptors, which could lead to the development of new drugs for the treatment of diseases.
In conclusion, N-allyl-N-methyl-4-nitrobenzenesulfonamide is a useful compound that has been widely used in scientific research for its unique properties. N-allyl-N-methyl-4-nitrobenzenesulfonamide can be synthesized using simple reagents and conditions and has been used as a reagent for the determination of primary amines and as a probe for the study of enzyme activity. N-allyl-N-methyl-4-nitrobenzenesulfonamide has no known biochemical or physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of N-allyl-N-methyl-4-nitrobenzenesulfonamide in scientific research, including the development of new methods for the determination of primary amines, the use of N-allyl-N-methyl-4-nitrobenzenesulfonamide as a probe for the study of enzyme activity in vivo, and the use of N-allyl-N-methyl-4-nitrobenzenesulfonamide as a scaffold for the development of new drugs.

Synthesis Methods

The synthesis of N-allyl-N-methyl-4-nitrobenzenesulfonamide can be achieved through a simple reaction between N-methyl-4-nitrobenzenesulfonamide and allyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction yields N-allyl-N-methyl-4-nitrobenzenesulfonamide as a yellow crystalline solid with a melting point of 105-107°C.

Scientific Research Applications

N-allyl-N-methyl-4-nitrobenzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. One of the main applications of N-allyl-N-methyl-4-nitrobenzenesulfonamide is as a reagent for the determination of primary amines. N-allyl-N-methyl-4-nitrobenzenesulfonamide reacts with primary amines to form a yellow-colored product that can be measured spectrophotometrically. This method has been used for the determination of amino acids, peptides, and proteins.
N-allyl-N-methyl-4-nitrobenzenesulfonamide has also been used as a probe for the study of enzyme activity. N-allyl-N-methyl-4-nitrobenzenesulfonamide is a substrate for certain enzymes, such as carbonic anhydrase and acetylcholinesterase. The reaction between N-allyl-N-methyl-4-nitrobenzenesulfonamide and these enzymes results in the formation of a product that can be measured spectrophotometrically. This method has been used for the determination of enzyme kinetics and inhibition.

properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-methyl-4-nitro-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-3-8-11(2)17(15,16)10-6-4-9(5-7-10)12(13)14/h3-7H,1,8H2,2H3

InChI Key

UVUAMJJPISBYEI-UHFFFAOYSA-N

SMILES

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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